

Physical and chemical properties of 1,3-Bis(2-hydroxyethoxy)benzene

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Compound of Interest

Compound Name: 1,3-Bis(2-hydroxyethoxy)benzene

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An In-depth Technical Guide to 1,3-Bis(2-hydroxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,3-Bis(2-hydroxyethoxy)benzene**. It includes detailed experimental protocols for its synthesis and the determination of its key characteristics. Furthermore, this guide explores its potential applications in drug development by examining the role of structurally similar resorcinol ethers as inhibitors of the PD-1/PD-L1 signaling pathway, a critical target in cancer immunotherapy.

Core Chemical and Physical Properties

1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol bis(2-hydroxyethyl) ether, is an aromatic diol with the CAS Number 102-40-9. Its core properties are summarized below.

Structural and Identification Data

Property	Value
IUPAC Name	2-[3-(2-hydroxyethoxy)phenoxy]ethan-1-ol
Synonyms	Resorcinol bis(β-hydroxyethyl) ether, 1,3-Di(2-hydroxyethoxy)benzene
CAS Number	102-40-9
Molecular Formula	C ₁₀ H ₁₄ O ₄
Molecular Weight	198.22 g/mol
SMILES	<chem>C1=CC(=CC(=C1)OCCO)OCCO</chem>
InChI Key	IAXFZZHBFXRZMT-UHFFFAOYSA-N

Physicochemical Data

Property	Value
Appearance	White to almost white powder or solid. [1]
Melting Point	Approximately 90°C. [1]
Boiling Point	234°C at 30 mmHg.
Density	Predicted: ~1.0 g/cm ³ .
Solubility	Slightly soluble in water; soluble in many organic solvents. [1]

Experimental Protocols

This section details the methodologies for the synthesis of **1,3-Bis(2-hydroxyethoxy)benzene** and the determination of its fundamental physical properties.

Synthesis of 1,3-Bis(2-hydroxyethoxy)benzene

A common method for the synthesis of **1,3-Bis(2-hydroxyethoxy)benzene** is based on the reaction of resorcinol with ethylene carbonate. The following protocol is adapted from patent

literature, which describes a three-step process to achieve a good yield of the final product.[\[2\]](#)
[\[3\]](#)

Step 1: Initial Reaction

- In a suitable reaction vessel, combine resorcinol and ethylene carbonate in the presence of water and an alkali metal carbonate (e.g., sodium carbonate).
- Heat the resulting mixture to a temperature in the range of 130°-150°C.[\[2\]](#)
- Maintain this temperature for a sufficient duration to allow for the formation of the resorcinol bis(hydroxyethyl)ether. This reaction time is typically several hours.[\[3\]](#)

Step 2: Hydroxide Treatment

- After the initial reaction, cool the mixture to approximately 90°C.[\[3\]](#)
- Slowly add an aqueous solution of an alkali metal hydroxide (e.g., a 4% NaOH solution) to the reaction products. The rate of addition should be controlled to maintain the temperature of the mixture between 50°C and 90°C.[\[4\]](#)

Step 3: Crystallization and Recovery

- Allow the mixture to cool slowly to room temperature (e.g., 20°C) to facilitate the precipitation of the **1,3-Bis(2-hydroxyethoxy)benzene**.[\[3\]](#)
- Collect the precipitated solid by filtration.
- Wash the collected product with water.
- Dry the final product in a vacuum oven to yield the purified **1,3-Bis(2-hydroxyethoxy)benzene**.[\[3\]](#)

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

- A small, finely powdered sample of **1,3-Bis(2-hydroxyethoxy)benzene** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated slowly and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

- A small amount of liquid **1,3-Bis(2-hydroxyethoxy)benzene** is placed in a test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube.
- The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted. This temperature corresponds to the boiling point of the substance at the given atmospheric pressure.

Determination of Solubility

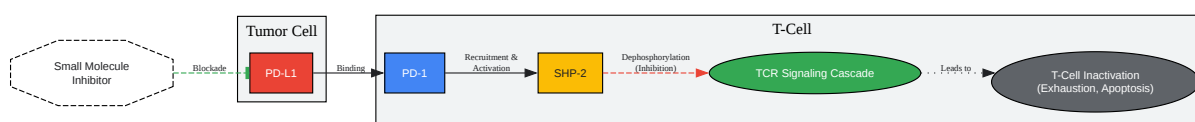
- To determine solubility in water, a small, measured amount of **1,3-Bis(2-hydroxyethoxy)benzene** is added to a test tube containing water. The mixture is agitated, and the degree of dissolution is observed.
- For solubility in organic solvents, the same procedure is followed, substituting water with the organic solvent of interest (e.g., ethanol, acetone).

Potential Applications in Drug Development: A Focus on PD-1/PD-L1 Inhibition

While direct applications of **1,3-Bis(2-hydroxyethoxy)benzene** in drug development are not extensively documented, the structurally related class of resorcinol ethers has emerged as a promising scaffold for the development of small molecule inhibitors targeting the Programmed Cell Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. This pathway is a critical regulator of immune responses and is often exploited by cancer cells to evade immune surveillance.

The PD-1/PD-L1 Signaling Pathway

The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, on tumor cells, delivers an inhibitory signal to the T-cell, leading to its inactivation and preventing it from attacking the cancer cell. Small molecule inhibitors that block this interaction can restore the anti-tumor immune response.

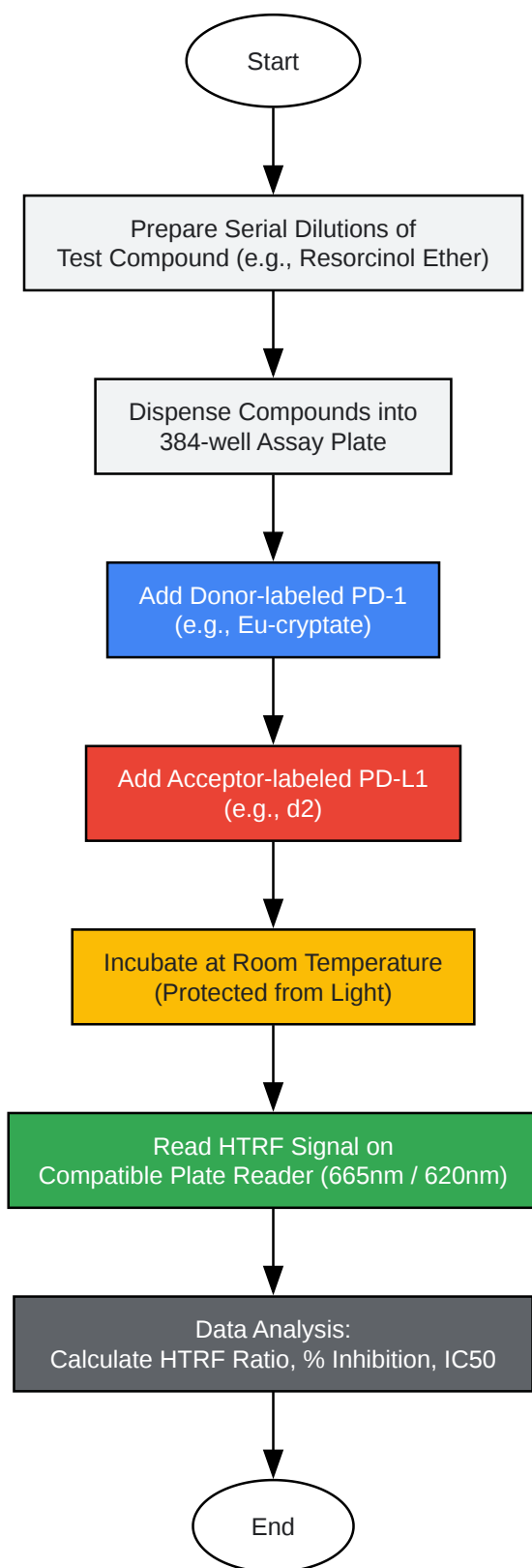


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PD-1/PD-L1 signaling pathway and inhibitor action.

Experimental Workflow for Screening PD-1/PD-L1 Inhibitors

A common high-throughput screening method to identify and characterize inhibitors of the PD-1/PD-L1 interaction is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.



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HTRF experimental workflow for inhibitor screening.

A detailed protocol for such an HTRF assay is provided below.

Protocol: HTRF Assay for PD-1/PD-L1 Inhibition

- **Compound Preparation:** Prepare a stock solution of the test compound (e.g., a derivative of **1,3-Bis(2-hydroxyethoxy)benzene**) in 100% DMSO. Perform a serial dilution in the appropriate assay buffer to create a dose-response curve. The final concentration of DMSO in the assay should be kept low (e.g., $\leq 1\%$).
- **Reagent Preparation:** Thaw Europium (Eu-K) labeled PD-1 (donor) and d2 labeled PD-L1 (acceptor) on ice. Dilute both proteins to their optimal working concentrations in the assay buffer.
- **Assay Plate Setup:**
 - Dispense the serially diluted test compounds or control solutions (assay buffer with the same DMSO concentration) into the wells of a 384-well plate.
 - Add the diluted Eu-K labeled PD-1 to each well.
 - Add the diluted d2 labeled PD-L1 to each well.
- **Incubation:** Seal the plate and incubate at room temperature for a specified period (e.g., 2 to 4 hours), ensuring it is protected from light.
- **Signal Detection:** Read the plate using an HTRF-compatible plate reader. Measure the fluorescence emission at both 620 nm (donor wavelength) and 665 nm (acceptor wavelength).
- **Data Analysis:**
 - Calculate the HTRF ratio: $(\text{Emission at 665 nm} / \text{Emission at 620 nm}) * 10,000$.
 - Determine the percent inhibition for each compound concentration relative to the control wells (containing no inhibitor).
 - Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC_{50} value, which represents the concentration of the

inhibitor required to block 50% of the PD-1/PD-L1 interaction.

Chemical Reactivity and Applications

The chemical reactivity of **1,3-Bis(2-hydroxyethoxy)benzene** is primarily dictated by the two terminal hydroxyl groups. These groups can readily undergo reactions such as esterification and etherification. This reactivity makes it a valuable chain extender in the synthesis of high-performance polymers, including polyurethanes and polyesters. By linking polymer chains, it enhances the molecular weight and improves the mechanical strength, thermal stability, and chemical resistance of the resulting materials.[1]

Conclusion

1,3-Bis(2-hydroxyethoxy)benzene is a versatile chemical intermediate with well-defined physical and chemical properties. While its primary established application lies in polymer science, its core resorcinol ether structure suggests a potential for exploration in the field of drug discovery, particularly in the development of small molecule inhibitors for immune checkpoint pathways like PD-1/PD-L1. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to further investigate the properties and potential therapeutic applications of this compound and its derivatives.

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